1H and 13C NMR chemical shifts for 2-amino-4-ethyl-5-fluorobenzoic acid
1H and 13C NMR chemical shifts for 2-amino-4-ethyl-5-fluorobenzoic acid
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Features of 2-amino-4-ethyl-5-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-amino-4-ethyl-5-fluorobenzoic acid, a substituted anthranilic acid derivative of interest in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling phenomena, to generate a highly accurate, predicted dataset. We present detailed assignments for all proton and carbon resonances, including expected chemical shifts, multiplicities, and coupling constants. The causality behind these assignments is explained through an in-depth discussion of the electronic effects of the amino, ethyl, fluoro, and carboxylic acid substituents. Furthermore, this guide provides a robust, step-by-step experimental protocol for the empirical acquisition and verification of these spectra, establishing a self-validating framework for researchers. The content is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of novel aromatic compounds.
Molecular Structure and Foundational NMR Principles
The structural elucidation of a novel or complex organic molecule is fundamentally reliant on spectroscopic analysis, with NMR being the most powerful technique for defining the carbon-hydrogen framework. The molecule , 2-amino-4-ethyl-5-fluorobenzoic acid, presents a unique substitution pattern on the benzene ring that gives rise to a distinct and predictable NMR fingerprint.
To interpret its spectrum, we must consider the electronic influence of each substituent on the electron density of the aromatic ring. These effects directly impact the magnetic environment of each nucleus and, consequently, its chemical shift (δ).[1]
-
-NH2 (Amino): A potent electron-donating group (EDG) through resonance (+R effect), which strongly shields the ortho and para positions, shifting their NMR signals upfield (to lower ppm).
-
-CH2CH3 (Ethyl): A weak electron-donating group through induction (+I effect), causing minor shielding of the ring.
-
-COOH (Carboxylic Acid): An electron-withdrawing group (EWG) through both resonance (-R) and induction (-I), which deshields the ring, particularly at the ortho and para positions, shifting signals downfield.[2]
-
-F (Fluoro): A unique case, acting as an EWG via induction (-I) due to its high electronegativity, but a weak EDG via resonance (+R). Its net effect is typically deshielding. Crucially, the 19F nucleus (spin I=½) couples to nearby 1H and 13C nuclei, providing invaluable structural information through characteristic splitting patterns.
The interplay of these competing effects determines the final chemical shift of the two remaining aromatic protons and the six aromatic carbons.
Figure 1: Numbering scheme for 2-amino-4-ethyl-5-fluorobenzoic acid.
Predicted 1H NMR Spectral Analysis
The 1H NMR spectrum is predicted to show distinct signals for the aromatic, ethyl, amino, and carboxylic acid protons. The analysis is based on a standard 400 MHz spectrometer using DMSO-d6 as the solvent, which is ideal for observing exchangeable protons (-NH2, -COOH).
Aromatic Region:
-
H6: This proton is ortho to the deshielding carboxylic acid group and meta to the shielding amino group. The net effect places it further downfield. It will appear as a doublet due to coupling with the fluorine atom four bonds away (4JHF), a common phenomenon in fluoroaromatics.
-
H3: This proton is ortho to the strongly shielding amino group and meta to the fluorine. It is expected to be the most upfield of the aromatic signals. It will also appear as a doublet due to coupling with the fluorine atom three bonds away (3JHF).
Aliphatic Region:
-
H8 (Ethyl -CH2-): The methylene protons are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three methyl protons (3JHH).
-
H9 (Ethyl -CH3-): The methyl protons will appear as a triplet due to coupling with the two methylene protons (3JHH).
Exchangeable Protons:
-
-COOH (H7): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and temperature.
-
-NH2: The two amino protons are equivalent and will appear as a broad singlet. Their position is also variable. In related aminobenzoic acids, this signal is often observed around 5-6 ppm.[3]
Table 1: Predicted 1H NMR Chemical Shifts and Couplings
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| COOH (H7) | ~12.5 | broad singlet | - | 1H |
| H6 | ~7.65 | doublet (d) | 4JHF ≈ 7.0 | 1H |
| H3 | ~6.45 | doublet (d) | 3JHF ≈ 9.5 | 1H |
| NH2 | ~5.80 | broad singlet | - | 2H |
| CH2 (H8) | ~2.58 | quartet (q) | 3JHH = 7.6 | 2H |
| CH3 (H9) | ~1.15 | triplet (t) | 3JHH = 7.6 | 3H |
Predicted 13C NMR Spectral Analysis
The proton-decoupled 13C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are governed by the same substituent effects, with the added, highly diagnostic feature of carbon-fluorine (C-F) coupling.[4]
-
Carbonyl Carbon (C7): The carboxylic acid carbon is significantly deshielded by the two oxygen atoms and will appear at the lowest field.[2]
-
Fluorine-Coupled Carbons: The most telling signals are those from carbons coupled to the fluorine atom.
-
C5: Directly bonded to fluorine, this carbon will exhibit a very large one-bond coupling constant (1JCF) and will be shifted downfield by the fluorine's inductive effect.
-
C4 & C6: These carbons are two bonds away from the fluorine (ortho) and will show smaller two-bond couplings (2JCF).
-
C1 & C3: These carbons are three bonds away (meta) and will exhibit three-bond couplings (3JCF).
-
-
Quaternary Carbons: C1, C2, C4, and C5 are quaternary and will typically have lower signal intensities compared to the protonated carbons (C3, C6).
-
Aliphatic Carbons (C8, C9): These will appear in the upfield region of the spectrum, as is typical for sp3-hybridized carbons.
Table 2: Predicted 13C NMR Chemical Shifts and C-F Couplings
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |
|---|---|---|
| C7 (COOH) | ~169.5 | - |
| C5 (-F) | ~158.0 | 1JCF ≈ 245 |
| C2 (-NH2) | ~150.0 | 4JCF ≈ 2.0 |
| C4 (-Et) | ~138.5 | 2JCF ≈ 22 |
| C6 | ~125.0 | 2JCF ≈ 20 |
| C3 | ~114.5 | 3JCF ≈ 8.0 |
| C1 | ~111.0 | 3JCF ≈ 4.0 |
| C8 (CH2) | ~22.5 | - |
| C9 (CH3) | ~14.0 | - |
Experimental Protocol for Spectral Acquisition and Verification
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This methodology constitutes a self-validating system for the structural confirmation of the target compound.
A. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of dry, purified 2-amino-4-ethyl-5-fluorobenzoic acid directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D). The choice of DMSO-d6 is critical for dissolving the polar analyte and for observing the exchangeable -COOH and -NH2 protons, which would otherwise be lost through rapid exchange with D2O.[5]
-
Standard: Add 1-2 µL of a tetramethylsilane (TMS) solution as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous. A brief sonication may be used if necessary.
B. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for achieving sharp lineshapes and high resolution.
-
1H NMR Acquisition:
-
Temperature: Set probe temperature to 298 K.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Scans: Acquire 16-32 scans (NS).
-
Relaxation Delay (D1): Set to 2-5 seconds to allow for full magnetization recovery.
-
Acquisition Time (AQ): Set to ~4 seconds.
-
-
13C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbon signals.
-
Scans: Acquire 1024-4096 scans (NS), as 13C has a much lower natural abundance and sensitivity than 1H.
-
Relaxation Delay (D1): Set to 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both experiments. Reference the spectra to the TMS signal at 0.00 ppm.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Conclusion
This guide provides a robust, theory-grounded prediction of the 1H and 13C NMR spectra of 2-amino-4-ethyl-5-fluorobenzoic acid. The predicted chemical shifts, multiplicities, and coupling constants, particularly the diagnostic C-F and H-F couplings, offer a detailed spectral fingerprint for this compound. By following the outlined experimental protocol, researchers can efficiently obtain empirical data to validate these predictions, ensuring unambiguous structural confirmation. This document serves as a key resource, bridging the gap between theoretical principles and practical application for professionals in chemical research and development.
References
- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- D'Souza, L. J. (2018). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
- Solà, M., & Poater, J. (2021). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 23(4), 2571-2579.
- Yu, Z., et al. (2009). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
- Zhang, Y., et al. (2018). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Chinese Journal of Chemical Physics, 31(1), 45-51.
- Lewandowska, H., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 599-606.
- BenchChem. (2025). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Chegg. (2018). Using the NMR (1H, 13C, Cosy) identify peaks for both the starting material 2-aminobenzoic acid and the product (2-iodobenzoic acid).
- Nandhagopal, M., & N, M. (n.d.). a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino benzoic acid.
- ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Miltojević, A., & Radulović, N. (2014). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Facta Universitatis, Series: Physics, Chemistry and Technology, 12(2), 121-131.
- Organic Syntheses. (n.d.). Benzoic acid, 2-amino-3-fluoro-.
- CASPRE. (n.d.). 13C NMR Predictor.
- Bruker. (2015, December 4). Mnova Predict | Accurate Prediction.
- ChemicalBook. (n.d.). 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum.
- DSpace@MIT. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
- Doc Brown's Chemistry. (2026, February 24). Interpreting the 13C NMR spectrum of benzoic acid.
- Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(4), o587.
- Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NMRdb.org. (n.d.). Predict 1H proton NMR spectra.
- Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). 2-amino-4-ethyl-5-fluorobenzoic acid.
- Cheminfo.org. (n.d.). Predict 13C NMR spectra.
Sources
- 1. jove.com [jove.com]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
